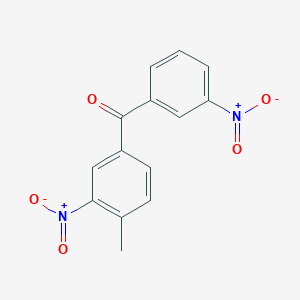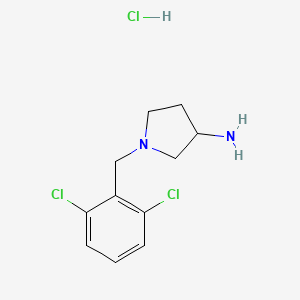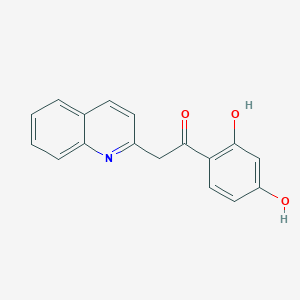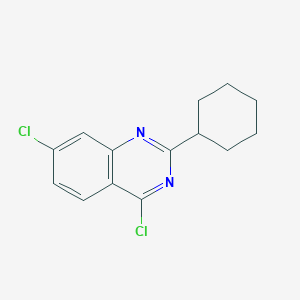
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C14H10N2O5 It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of toluene derivatives followed by Friedel-Crafts acylation. The nitration process introduces nitro groups into the aromatic ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The subsequent Friedel-Crafts acylation involves the reaction of the nitrated toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of (4-Methyl-3-aminophenyl)(3-aminophenyl)methanone.
Oxidation: Formation of (4-Carboxy-3-nitrophenyl)(3-nitrophenyl)methanone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzophenones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved in its action are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell.
相似化合物的比较
Similar Compounds
- (4-Methylphenyl)(3-nitrophenyl)methanone
- (3-Nitrophenyl)-p-tolyl-methanone
- 4-Methyl-3-nitrophenol
Uniqueness
(4-Methyl-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitro groups on different phenyl rings, which imparts distinct chemical and biological properties
属性
分子式 |
C14H10N2O5 |
|---|---|
分子量 |
286.24 g/mol |
IUPAC 名称 |
(4-methyl-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H10N2O5/c1-9-5-6-11(8-13(9)16(20)21)14(17)10-3-2-4-12(7-10)15(18)19/h2-8H,1H3 |
InChI 键 |
CLFJYGDLRGGBMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)


![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)



![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)
![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)



